molecular formula C15H13ClO3 B2633411 Ethyl 4-(3-chlorophenoxy)benzoate CAS No. 862731-13-3

Ethyl 4-(3-chlorophenoxy)benzoate

Cat. No.: B2633411
CAS No.: 862731-13-3
M. Wt: 276.72
InChI Key: KOUDZNPRZYYQFR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenoxy)benzoate is an organic compound with the molecular formula C15H13ClO3. It is a derivative of benzoic acid and is characterized by the presence of an ethyl ester group and a chlorophenoxy group attached to the benzene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(3-chlorophenoxy)benzoate can be synthesized through the esterification of 4-(3-chlorophenoxy)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester bond.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-chlorophenoxy)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the chlorophenoxy group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield 4-(3-chlorophenoxy)benzoic acid and ethanol.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Hydrolysis: Strong acids like hydrochloric acid or strong bases like sodium hydroxide are used to hydrolyze the ester bond.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, substitution with an amine would yield an amide derivative.

    Hydrolysis: The major products are 4-(3-chlorophenoxy)benzoic acid and ethanol.

Scientific Research Applications

Ethyl 4-(3-chlorophenoxy)benzoate is utilized in various fields of scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into potential pharmaceutical applications, including its use as an intermediate in drug synthesis.

    Industry: It is used in the formulation of agrochemicals and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 4-(3-chlorophenoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorophenoxy group can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to inhibition or activation of enzymatic pathways, depending on the context of the research.

Comparison with Similar Compounds

Ethyl 4-(3-chlorophenoxy)benzoate can be compared to other similar compounds such as:

    Ethyl 4-(4-chlorophenoxy)benzoate: Similar structure but with the chlorine atom in a different position, leading to different reactivity and biological activity.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical properties and reactivity.

    4-(3-Chlorophenoxy)benzoic acid: The parent acid form, which lacks the ester group and has different solubility and reactivity.

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for a wide range of research applications.

Properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDZNPRZYYQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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